molecular formula C25H27NO2S B1471433 N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide CAS No. 564469-78-9

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide

Cat. No. B1471433
CAS RN: 564469-78-9
M. Wt: 405.6 g/mol
InChI Key: QHYLCEGEXIAZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide, also known as MMT, is a synthetic organic compound with a wide range of applications in chemical synthesis and scientific research. It is a versatile reagent that has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. MMT is a highly reactive compound and has been found to be useful in a variety of reactions, including nucleophilic substitution, acylation, and hydrolysis. In addition, MMT has been used in the synthesis of several important drugs, including aminoglycosides, macrolides, and penicillins.

Scientific Research Applications

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide has been used extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used in the synthesis of several important drugs, including aminoglycosides, macrolides, and penicillins. In addition, this compound has been used in the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of various polymers, including polyamides, polyesters, and polyimides.

Mechanism of Action

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide is a highly reactive compound and can undergo nucleophilic substitution, acylation, and hydrolysis reactions. In addition, it can be used to catalyze a variety of other reactions, such as Diels-Alder and Michael additions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be effective in the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, this compound has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of serotonin and other neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide in laboratory experiments offers several advantages. It is a highly reactive compound, making it useful in a variety of reactions. In addition, it is a relatively inexpensive reagent, making it cost-effective for laboratory use. However, this compound is also highly toxic and should be handled with great caution.

Future Directions

The use of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide in scientific research is likely to continue to expand in the future. Possible future directions may include the development of new synthetic methods using this compound, the use of this compound in the synthesis of new drugs, and the exploration of its biochemical and physiological effects. In addition, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments.

properties

IUPAC Name

N-methoxy-N-methyl-4-tritylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2S/c1-26(28-2)24(27)19-12-20-29-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYLCEGEXIAZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.